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BIS(MERCAPTOCYCLOPENTANE)TITANIUM TETRACHLORIDE

single-source precursor titanium disulfide CVD

Bis(mercaptocyclopentane)titanium tetrachloride (CAS 149391-24-2), with the formula [TiCl₄(HSC₅H₉)₂], is a titanium(IV) thiolate coordination complex that serves as a single-source precursor for the chemical vapor deposition (CVD) of titanium disulfide (TiS₂) thin films. It is the cyclopentanethiol analog within the broader [TiCl₄(HSR)₂] class, which was the first class of single-source precursors demonstrated to deliver high-purity, crystallographically oriented TiS₂ coatings for lithium battery cathodes.

Molecular Formula C10H20Cl4S2Ti
Molecular Weight 394.1 g/mol
CAS No. 149391-24-2
Cat. No. B599732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIS(MERCAPTOCYCLOPENTANE)TITANIUM TETRACHLORIDE
CAS149391-24-2
Molecular FormulaC10H20Cl4S2Ti
Molecular Weight394.1 g/mol
Structural Identifiers
SMILESC1CCC(C1)S.C1CCC(C1)S.Cl[Ti](Cl)(Cl)Cl
InChIInChI=1S/2C5H10S.4ClH.Ti/c2*6-5-3-1-2-4-5;;;;;/h2*5-6H,1-4H2;4*1H;/q;;;;;;+4/p-4
InChIKeyGKUGPFXHXADIDO-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(mercaptocyclopentane)titanium tetrachloride: A Single-Source CVD Precursor for Titanium Disulfide Thin Films


Bis(mercaptocyclopentane)titanium tetrachloride (CAS 149391-24-2), with the formula [TiCl₄(HSC₅H₉)₂], is a titanium(IV) thiolate coordination complex that serves as a single-source precursor for the chemical vapor deposition (CVD) of titanium disulfide (TiS₂) thin films [1]. It is the cyclopentanethiol analog within the broader [TiCl₄(HSR)₂] class, which was the first class of single-source precursors demonstrated to deliver high-purity, crystallographically oriented TiS₂ coatings for lithium battery cathodes [1]. The compound is a yellow, crystalline, moisture-sensitive solid with a melting point of 60 °C and a vapor pressure of 1–2 Torr at 22 °C [1].

Why Bis(mercaptocyclopentane)titanium tetrachloride Cannot Be Replaced by a Generic Titanium–Thiolate Complex


Within the [TiCl₄(HSR)₂] family, the choice of the thiol ligand is not arbitrary—it directly governs synthetic yield, melting point, and, ultimately, precursor tractability during CVD processing [1]. Lower alkanethiol adducts (e.g., methanethiol, ethanethiol) are so volatile that they are impractical for manipulation and characterization, while the cyclohexanethiol analog exhibits a significantly lower synthetic yield and a higher melting point [1]. These differences mean that any attempt to interchange the compounds without quantifiable justification can alter film purity, deposition reproducibility, and process economics. The following quantitative evidence demonstrates exactly where the cyclopentanethiol derivative provides measurable, decision-relevant differentiation.

Quantitative Differentiation of Bis(mercaptocyclopentane)titanium tetrachloride from Its Closest Analogs


Higher Synthetic Yield vs. the Cyclohexanethiol Analog

The cyclopentanethiol complex [TiCl₄(HSC₅H₉)₂] is obtained in 89% isolated yield, compared to 77% for the cyclohexanethiol analog [TiCl₄(HSC₆H₁₁)₂] under identical reaction conditions (2 equiv thiol, hexane, ambient temperature) [1]. The higher atom economy directly reduces raw-material consumption and waste generation per gram of purified precursor.

single-source precursor titanium disulfide CVD

Lower Melting Point Enables Milder Sublimation and Handling

The cyclopentanethiol complex melts at 60 °C, whereas the cyclohexanethiol analog decomposes at 78 °C [1]. Both sublime at ~60 °C under 0.1 mmHg, but the lower melting point of the cyclopentanethiol derivative reduces the energy input required for vapor delivery and lowers the risk of premature thermal decomposition during sublimation.

precursor volatility thermal properties CVD

Comparable Vapor Pressure with the Cyclohexanethiol Analog

Both the cyclopentanethiol complex and its cyclohexanethiol analog exhibit vapor pressures of 1–2 Torr at 22 °C as determined by differential pressure measurements [1]. This parity in volatility ensures that the cyclopentanethiol complex can be used in existing CVD reactor configurations without re-engineering of the precursor delivery system.

vapor pressure CVD transport precursor design

Single-Source CVD Advantage Over Dual-Source TiCl₄ Routes

When processed via low-pressure CVD, the single-source [TiCl₄(HSR)₂] precursors deliver TiS₂ films with nearly exclusive (001) crystallographic orientation at ≥400 °C—an orientation ideal for lithium battery cathodes [1]. In contrast, traditional dual-source routes using TiCl₄ and H₂S or organic sulfides require precise gas-phase mixing and typically yield films with mixed or uncontrolled orientation [1]. The single-source approach also eliminates the handling of toxic H₂S gas.

single-source precursor TiS₂ films lithium battery cathode

Tractability Over More Volatile Alkanethiol Analogs

Complexes formed with methanethiol, ethanethiol, and 2-propanethiol exhibited such high volatility that they could not be reliably manipulated or characterized [1]. The cyclopentanethiol derivative, by contrast, is a stable, crystalline solid that can be routinely sublimed and handled under inert atmosphere, striking a balance between sufficient volatility for CVD and practical manageability [1].

precursor handling volatility control CVD

Low Carbon and Chlorine Contamination in CVD-Derived TiS₂ Films

X-ray photoelectron spectroscopy (XPS) of TiS₂ films deposited from [TiCl₄(HSC₆H₁₁)₂] at 300 °C and 400 °C revealed undetectable levels (<2%) of carbon and chlorine contamination [1]. As a member of the same [TiCl₄(HSR)₂] class, the cyclopentanethiol complex is expected to yield films of comparable purity, providing an advantage over dual-source routes that can introduce halogen or carbon residues from incomplete reaction.

film purity XPS TiS₂

Optimal Use Cases for Bis(mercaptocyclopentane)titanium tetrachloride Based on Quantitative Evidence


CVD of (001)-Oriented TiS₂ Cathode Films for Thin-Film Lithium Batteries

The single-source precursor [TiCl₄(HSC₅H₉)₂] delivers TiS₂ films with the (001) crystallographic orientation preferred for lithium intercalation cathodes [1]. Its vapor pressure of 1–2 Torr at 22 °C enables facile vapor delivery in low-pressure CVD reactors, while the low melting point (60 °C) reduces thermal stress on precursor containment [1].

Precursor for High-Purity TiS₂ in Fundamental Electrochemical Studies

Films deposited from the [TiCl₄(HSR)₂] class show undetectable carbon and chlorine contamination by XPS [1]. The cyclopentanethiol analog, with its higher synthetic yield (89%) and well-defined physical properties, is an economical choice for researchers requiring stoichiometric, impurity-free TiS₂ for baseline electrochemical testing [1].

Scaled-Up Synthesis of Titanium–Thiolate Precursors for Pilot Production

The 89% isolated yield of the cyclopentanethiol complex provides a 16% relative improvement over the cyclohexanethiol analog (77%) [1]. This yield advantage translates into lower raw material costs and reduced waste when scaling up precursor synthesis, making it the preferred candidate in process development for commercial TiS₂ coating operations.

Model Compound for Structure–Volatility Relationship Studies in CVD Precursor Design

The cyclopentanethiol adduct occupies a 'sweet spot' in the volatility spectrum: it is tractable enough for full spectroscopic and analytical characterization, unlike the highly volatile lower alkanethiol adducts, yet sufficiently volatile for practical CVD [1]. This makes it an ideal model system for investigating ligand effects on precursor transport properties.

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